molecular formula C21H23NO4 B3232609 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid CAS No. 1343146-15-5

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid

Cat. No. B3232609
M. Wt: 353.4
InChI Key: JJDVDOMASOCGOV-UHFFFAOYSA-N
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Description

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon . It contains a fluorene moiety with a methoxy carbonyl group attached to the 9-position . The fluorene moiety is further linked to a 2-methylpentanoic acid unit via an amide bond .


Synthesis Analysis

The synthesis of this compound might involve the reaction of 2-methylpentanoic acid with a fluorene derivative that has a methoxy carbonyl group at the 9-position . The exact synthetic route could vary depending on the starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorene ring system, a methoxy carbonyl group, an amide linkage, and a 2-methylpentanoic acid moiety . The exact three-dimensional structure would depend on the stereochemistry at the chiral centers .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present . The amide bond could participate in hydrolysis or condensation reactions . The methoxy carbonyl group could undergo reactions typical of esters .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Its molecular weight is 353.41 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally .

Safety And Hazards

The safety and hazards associated with this compound are not well-documented . As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and minimize risk .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDVDOMASOCGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid
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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid
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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid
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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid
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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid
Reactant of Route 6
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid

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